molecular formula C6H5Cl2N B050420 2,5-Dichloroaniline CAS No. 95-82-9

2,5-Dichloroaniline

Cat. No. B050420
CAS RN: 95-82-9
M. Wt: 162.01 g/mol
InChI Key: AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly(2,5-dichloroaniline-co-aniline) and related copolymers involves chemical copolymerization processes. These copolymers are synthesized in aqueous hydrochloric acid using potassium dichromate as an oxidizing agent, where the dichloroaniline molar fractions in the feed significantly influence the conductivity and the doping level of the final products. This process illustrates the reactivity of 2,5-dichloroaniline in forming polymers with tailored electrical properties (Diaz et al., 2001).

Molecular Structure Analysis

The molecular structure of 2,5-dichloroaniline has been elucidated through nuclear quadrupole resonance and X-ray diffraction studies, revealing a planar molecule except for a slight deviation by the nitrogen atom. The benzene ring shows deformation from a regular hexagon, indicating the impact of dichloro substitutions on the molecular geometry (Sakurai et al., 1963).

Chemical Reactions and Properties

2,5-Dichloroaniline can undergo various chemical reactions, including diazotization and hydrolysis, to synthesize other chlorinated compounds, demonstrating its versatility as a chemical intermediate. The reaction conditions, such as temperature and reaction time, are critical for optimizing the yield and purity of the synthesized compounds (Zhu Xing-y, 2014).

Scientific Research Applications

  • Crystal Structure Analysis : A study by Sakurai, Sundaralingam, and Jeffrey (1963) focused on the crystal structure of 2,5-dichloroaniline using nuclear quadrupole resonance and X-ray diffraction. They found the molecule to be mostly planar, with some deviation in the nitrogen atom, and noted the absence of hydrogen bonding in the structure (Sakurai, Sundaralingam, & Jeffrey, 1963).

  • Environmental Monitoring : Bester et al. (1998) reported the presence of 2,5-dichloroaniline in estuarine and marine waters, describing a method for its quantification and providing concentration data from the North Sea for the years 1990 and 1995 (Bester et al., 1998).

  • Bioremediation : Kuhn and Suflita (1989) discovered that chloroanilines, including 2,5-dichloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This process, involving microorganisms, sequentially replaces halogens with protons and suggests new approaches for bioremediation in contaminated environments (Kuhn & Suflita, 1989).

  • Toxicological Studies : The toxicity of chloroanilines, including 2,5-dichloroaniline, has been studied by Lo, Valentovic, Rankin, and Brown (1994). They examined the effect of chemical form, route of administration, and vehicle on the induced nephrotoxicity in rats, providing insights into the safety and risks associated with exposure to these compounds (Lo, Valentovic, Rankin, & Brown, 1994).

  • Synthesis and Chemical Applications : Zhu Xing-yi (2014) described a method for synthesizing 2,5-dichlorophenol from 2,5-dichloroaniline, highlighting its applications in chemical synthesis (Zhu Xing-yi, 2014).

  • Vibrational Spectroscopy Studies : Rai, Kumar, and Rai (2006) conducted studies on chlorine substituted anilines, including 2,5-dichloroaniline, using infrared and Raman spectroscopy, along with density functional theory calculations. This research contributes to a deeper understanding of the vibrational properties of such compounds (Rai, Kumar, & Rai, 2006).

Safety And Hazards

2,5-Dichloroaniline is classified as a toxic substance due to its potential health hazards . It emits toxic fumes when heated to decomposition . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

2,5-Dichloroaniline is a key intermediate used in the manufacture of dicamba . It is also used in a study to develop a fast and sensitive quantitative method for the detection of some aniline derivatives by solid-phase microextraction in gas chromatography-mass spectrometry . The future directions of 2,5-Dichloroaniline could be influenced by these applications and the ongoing research in these areas .

properties

IUPAC Name

2,5-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
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InChI Key

AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl
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Molecular Formula

C6H5Cl2N
Record name 2,5-DICHLOROANILINE
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DSSTOX Substance ID

DTXSID6024967
Record name 2,5-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992), Colorless to brown solid; [ICSC] Brown flakes; [MSDSonline], COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

235 °F (NTP, 1992), 139 °C
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Sol in dilute hydrochloric acid, Slightly soluble in water; soluble in ethanol, ethyl ether, banzene, Solubility in water: none
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Density

1.54 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.01 [mmHg], Vapor pressure, Pa at 25 °C:
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Product Name

2,5-Dichloroaniline

Color/Form

Light brown or amber-colored crystalline mass, NEEDLES FROM PETROLEUM ETHER

CAS RN

95-82-9
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Melting Point

120 to 124 °F (NTP, 1992), 50 °C
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Synthesis routes and methods I

Procedure details

48.0 g of 1,4-dichloro-2-nitrobenzene, 2 g of Raney nickel (60%, aqueous), 1.5 g of formamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 12 bar and a temperature of 80° C. The hydrogenation time is 1 hour. 1,4-Dichloro-2-aminobenzene, 99.6% pure (analysed by gas chromatography), is obtained in quantitative yield.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

576 Parts of 2,5-dichloro-nitrobenzene and 300 parts of water were placed in a stirring apparatus and reacted in the same manner as described in Example 1 with 1,446 parts of a 36% sodium hydrogen sulfide solution at a temperature within the range of from 80° to 85°C. Then, the 2,5-dichloroaniline formed as by-product was separated by steam distillation. After cooling to 20°C 1,210 parts of sodium sulfite and 430 parts of xylene were successively added and the pH was adjusted at 6 at a temperature within the range of from 8° to 12°C during 3 to 4 hours with 550 parts of 30% hydrochloric acid while stirring. After precipitation and separation of the organic phase, the aqueous phase was stirred once with 174 parts of xylene. 4-Chloro-2-amino-thiophenol was isolated from the organic phase, combined by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloroaniline
Reactant of Route 2
2,5-Dichloroaniline
Reactant of Route 3
Reactant of Route 3
2,5-Dichloroaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dichloroaniline
Reactant of Route 5
2,5-Dichloroaniline
Reactant of Route 6
2,5-Dichloroaniline

Citations

For This Compound
1,180
Citations
T Sakurai, M Sundaralingam, GA Jeffrey - Acta Crystallographica, 1963 - scripts.iucr.org
The crystal structure of 2, 5-dichloroaniline, C6H3CleNH 2, has been determined by the combined application of nuclear quadrupole resonance and X-ray diffraction. The molecule is …
Number of citations: 220 scripts.iucr.org
G Raja, K Saravanan, S Sivakumar - Rasayan journal, 2015 - rasayanjournal.co.in
Quantum chemical methods have already proven to be very useful in determining the molecular structure as well as elucidating the electronic structure and reactivity. Thus, it has …
Number of citations: 13 www.rasayanjournal.co.in
FR Daz, CO Sanchez, MA Del Valle, JL Torres… - Synthetic metals, 2001 - elibrary.ru
Poly (2, 5-dichloroaniline-co-aniline), poly (2, 3-dichloroaniline-co-aniline) and poly (3, 5-dichloroaniline-co-aniline) have been synthesized by chemical copolymerization of aniline with …
Number of citations: 32 elibrary.ru
M Yıldız, H Ünver, D Erdener, N Ocak… - … of Experimental and …, 2006 - Wiley Online Library
The title compound has been synthesised by the reaction of 2‐hydroxy‐1‐naphthaldehyde with 2,5‐dichloroaniline. The compound was characterized by elemental analysis, IR and UV‐…
Number of citations: 39 onlinelibrary.wiley.com
MI Evgen'ev, II Evgen'eva, SY Garmonov… - Journal of Analytical …, 2003 - Springer
Conditions were found for the chemisorption preconcentration of aniline, 4-chloroaniline, and 2,5-dichloroaniline from air using tubes packed with silica gel with immobilized 4-chloro-5,7…
Number of citations: 16 link.springer.com
D Ozkir - Journal of Electrochemical Science and Technology, 2019 - koreascience.kr
A new organic Schiff base compound N-benzylidene-2, 5-dichloroaniline (BDC) was synthesized and the structure of the Schiff base is illuminated by some spectroscopic techniques. In …
Number of citations: 14 koreascience.kr
RD Mac Kenzie, TR Blohm - Thrombosis and Haemostasis, 1971 - thieme-connect.com
When AN 162 was added to human citrated platelet-rich plasma at 30-300 µg/ml, it inhibited platelet aggregation induced by adenosine diphosphate, collagen, and thrombin. When AN …
Number of citations: 10 www.thieme-connect.com
M Kazemnejadi, A Dehno Khalaji… - Iranian chemical …, 2017 - icc.journals.pnu.ac.ir
Schiff base sal-2,5-Clan = 2-(2,5-dichlorobenzylideneamino)phenol used as a new precursor for preparation of poly-2-(2,5-dichlorobenzylideneamino)phenol (PDCBAP). In an aqueous …
Number of citations: 5 icc.journals.pnu.ac.ir
F Mehmood, Z Khadim… - Vietnam Journal of …, 2023 - Wiley Online Library
In the current research, nitrification inhibitors such as 2,5‐dichloroaniline, ammonium thiosulphate, and their combination (1:1) were used to slow down the nitrification process to …
Number of citations: 0 onlinelibrary.wiley.com
PJ Cox - Acta Crystallographica Section E: Structure Reports …, 2001 - scripts.iucr.org
(IUCr) 2,5-Dichloroaniline, a monoclinic structure with a pseudo-tetragonal unit cell Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 8 scripts.iucr.org

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